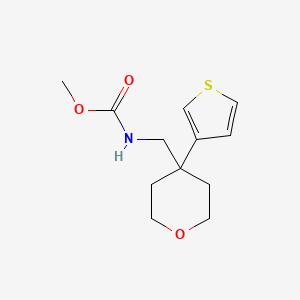

methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

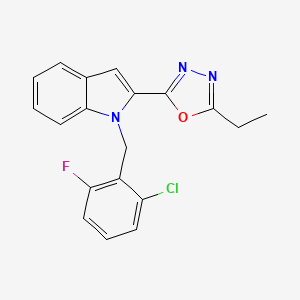

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the use of reagents such as LiAlH4 . In a typical procedure, the reagent is added to a Schlenk flask and flushed with argon gas. Tetrahydrofuran (THF) is then added and stirred at 0°C. The ester is added dropwise over 10 minutes, and the suspension is stirred until complete formation of the alcohol is indicated by TLC analysis .Molecular Structure Analysis

The molecular structure of “methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate” is complex, involving a tetrahydropyran ring attached to a thiophene ring via a methyl group. Tetrahydropyran itself is a six-membered ring containing five carbon atoms and one oxygen atom .Chemical Reactions Analysis

Tetrahydropyran, a component of the compound, can react with alcohols to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Thiophene derivatives, including our compound of interest, serve as effective corrosion inhibitors in industrial chemistry. Their ability to protect metals from corrosion makes them valuable for applications in pipelines, storage tanks, and other metal structures exposed to harsh environments .

Organic Semiconductors

Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors used in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These materials enable flexible and lightweight electronic components .

Pharmacological Properties

Thiophene-containing compounds exhibit various pharmacological effects:

- Anticancer Properties : Some thiophene derivatives demonstrate promising anticancer activity, making them potential candidates for drug development .

- Anti-Inflammatory Effects : Certain thiophenes possess anti-inflammatory properties, which could be relevant for treating inflammatory conditions .

- Antimicrobial Activity : Thiophenes show activity against bacteria, fungi, and other pathogens .

- Antihypertensive and Anti-Atherosclerotic Properties : Some derivatives may impact blood pressure regulation and atherosclerosis .

Drug Development

Several drugs incorporate thiophene moieties:

- Suprofen : A nonsteroidal anti-inflammatory drug (NSAID) with a 2-substituted thiophene framework .

- Articaine : Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe; it contains a 2,3,4-trisubstituted thiophene .

Synthetic Strategies

Researchers employ various synthetic methods to obtain thiophene derivatives, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis. These methods allow access to diverse thiophene-based compounds .

Biologically Active Analog

Our compound, “methyl N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}carbamate,” falls within this class of biologically active analogs. Its unique structure and potential applications make it an exciting subject for further investigation .

Wirkmechanismus

Target of Action

The primary targets of the compound “methyl N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}carbamate” are currently unknown. This compound is structurally similar to other thiophene derivatives , which have been used in pharmaceutical testing . .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to accurately summarize the biochemical pathways that this compound might affect. Thiophene derivatives have been involved in a variety of biochemical pathways in previous research .

Eigenschaften

IUPAC Name |

methyl N-[(4-thiophen-3-yloxan-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-15-11(14)13-9-12(3-5-16-6-4-12)10-2-7-17-8-10/h2,7-8H,3-6,9H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJOPMUQIDQTSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1(CCOCC1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B2453670.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2453674.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2453677.png)

![dimethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate](/img/structure/B2453679.png)

![2-[(2-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2453682.png)

![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2453689.png)

![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(4-methoxyphenyl)benzamide](/img/structure/B2453690.png)